molecular formula C15H11F2N5OS B5706639 N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5706639
M. Wt: 347.3 g/mol
InChI Key: FMZNEUBNXALYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as DFTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFTA is a tetrazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it has been proposed to act through multiple pathways. In cancer cells, N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis and inhibit cell proliferation by targeting the mitochondrial pathway and the PI3K/Akt/mTOR signaling pathway. In inflammation, N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by targeting the NF-κB and MAPK signaling pathways. In neurological disorders, N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to protect neurons from oxidative stress and inflammation by targeting the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection of neurons from oxidative stress and inflammation. N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing harm to cells or animals. One limitation of using N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One direction is to further investigate its mechanism of action in cancer cells, inflammation, and neurological disorders. Another direction is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis method of N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide and improve its solubility in water for easier administration in lab experiments.

Synthesis Methods

N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized through multiple methods, including the reaction of 3,4-difluoroaniline with thiophosgene, followed by the reaction of the resulting intermediate with sodium azide and phenyl isothiocyanate. Another method involves the reaction of 3,4-difluoroaniline with thioacetic acid, followed by the reaction of the resulting intermediate with sodium azide and phenyl isothiocyanate.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential chemotherapeutic agent. In inflammation research, N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5OS/c16-12-7-6-10(8-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZNEUBNXALYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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